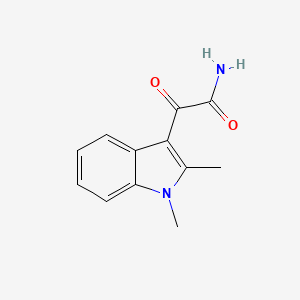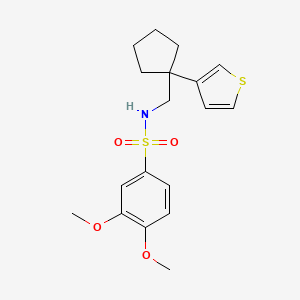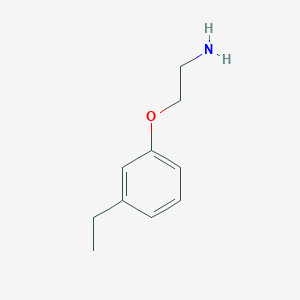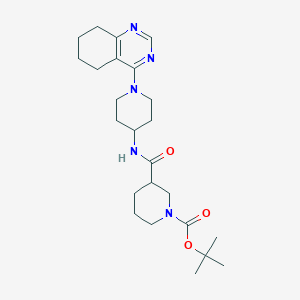
3-((1-(5,6,7,8-tétrahydroquinazolin-4-yl)pipéridin-4-yl)carbamoyl)pipéridine-1-carboxylate de tert-butyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-((1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)carbamoyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C24H37N5O3 and its molecular weight is 443.592. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl 3-((1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)carbamoyl)piperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 3-((1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)carbamoyl)piperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité biologique et précurseur de produits naturels
- Indiacen A et Indiacen B: Le 3-((1-(5,6,7,8-tétrahydroquinazolin-4-yl)pipéridin-4-yl)carbamoyl)pipéridine-1-carboxylate de tert-butyle sert de précurseur potentiel à des produits naturels biologiquement actifs comme l'Indiacen A et l'Indiacen B . Ces composés présentent des propriétés pharmacologiques diverses, notamment des effets anticancéreux, anti-inflammatoires, antinociceptifs et cytotoxiques.
Recherche sur la tuberculose
- Mécanismes de survie de Mycobacterium tuberculosis: Dans des conditions hypoxiques à l'intérieur des granulomes infectés, Mycobacterium tuberculosis (l'agent causal de la tuberculose) dépend de la production de force proton motrice pour la production d'ATP et d'autres fonctions essentielles. Le this compound peut jouer un rôle dans cette stratégie de survie .
Inhibition enzymatique
- Inhibiteurs de la PDE4: Les chercheurs ont exploré les dérivés du pyrazole comme inhibiteurs efficaces de la PDE4 pour traiter les maladies inflammatoires. Dans les voies de synthèse de dérivés énantiopurs, le this compound a été préféré aux autres dérivés de sulfinamide en raison de son rendement et de sa diastéréosélectivité .
Synthèse chimique
- Bloc de construction: Le this compound sert de bloc de construction utile dans la synthèse de nouveaux composés organiques. Les chercheurs peuvent créer des dérivés à partir de ce composé, qui peuvent ensuite participer à d'autres réactions chimiques.
Dérivés structurellement nouveaux
- Systèmes [1,2,4]triazino[5,6-b]indole et indolo[2,3-b]quinoxaline: L'introduction d'un groupe tert-butyle dans ces systèmes a conduit à une série de dérivés 8-(t-butyl)-5H-[1,2,4]triazino[5,6-b]indole-3-thiol et 9-(t-butyl)-6H-indolo[2,3-b]quinoxaline structurellement nouveaux. Cette réalisation a impliqué des réactions de condensation avec le this compound .
Formylation et schémas de synthèse
- Formylation de Vilsmeier: La synthèse du this compound implique une formylation de Vilsmeier du 4-bromo-1H-indole commercialement disponible. Ce composé sert d'intermédiaire dans le schéma de synthèse des dérivés naturels du prényl indole .
Propriétés
IUPAC Name |
tert-butyl 3-[[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]carbamoyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H37N5O3/c1-24(2,3)32-23(31)29-12-6-7-17(15-29)22(30)27-18-10-13-28(14-11-18)21-19-8-4-5-9-20(19)25-16-26-21/h16-18H,4-15H2,1-3H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYKDHGLXUFNKAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C(=O)NC2CCN(CC2)C3=NC=NC4=C3CCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H37N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[2-(4-fluorophenyl)-1H-indol-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)propanamide](/img/structure/B2493096.png)


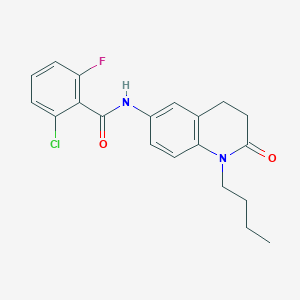
![(Z)-ethyl 2-methyl-5-oxo-4-((pyridin-2-ylamino)methylene)-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2493102.png)
![[(4-methylphenyl)[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)amino]methyl]phosphonic acid](/img/structure/B2493105.png)
![ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2493106.png)
![3-cyclopropyl-1-[(oxolan-2-yl)methyl]-3-[(thiophen-3-yl)methyl]urea](/img/structure/B2493108.png)
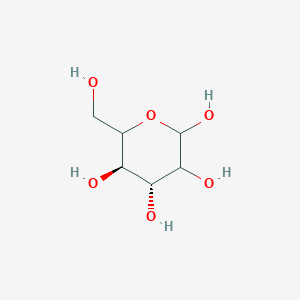
![2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2493112.png)
